2-Phenyl-1-(piperidin-1-yl)ethanethione

Description

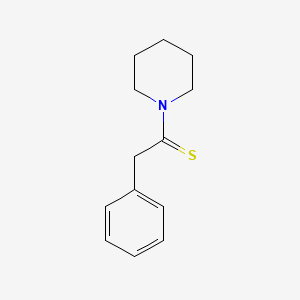

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1-piperidin-1-ylethanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NS/c15-13(14-9-5-2-6-10-14)11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZXDLGKAKJSIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=S)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20306152 | |

| Record name | 1-(2-phenylethanethioyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24815-46-1 | |

| Record name | NSC174356 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-phenylethanethioyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenyl 1 Piperidin 1 Yl Ethanethione

Established Synthetic Routes to the Thioamide Moiety

Traditional methods for thioamide synthesis have been well-documented and provide reliable pathways to compounds like 2-Phenyl-1-(piperidin-1-yl)ethanethione. These routes often involve the direct conversion of oxygen-containing precursors or the assembly from multiple starting materials.

One of the most direct and widely used methods for synthesizing thioamides is the thionation of the corresponding amide, in this case, 2-phenyl-1-(piperidin-1-yl)ethanone. This transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom.

Lawesson's Reagent: A primary reagent for this conversion is Lawesson's reagent (LR). nih.govresearchgate.net The reaction mechanism involves the interaction of the carbonyl group with a reactive dithiophosphine ylide, which exists in equilibrium with LR in solution, forming a thiaoxaphosphetane intermediate. nih.gov This intermediate then collapses to form the stable P=O bond, yielding the desired thioamide. nih.gov Solvent-free approaches using Lawesson's reagent, often accelerated by microwave irradiation, have been developed to produce thioamides, thiolactones, and other thio-analogues in high yields, circumventing the need for dry solvents and an excess of the reagent. acs.org Mechanochemical methods, using ball-milling, have also been successfully employed for the thionation of amides with Lawesson's reagent in a solvent-free environment. researchgate.netresearchgate.net

Other Thionating Agents: Besides Lawesson's reagent, other phosphorus-based reagents like phosphorus pentasulfide (P4S10) are also commonly used for thionation. chemrxiv.orgorientjchem.org However, these reactions can sometimes require harsh conditions. orientjchem.orgchemistryforsustainability.org

A summary of representative thionation reactions is presented below:

Interactive Table 1: Thionation of Amides to Thioamides| Thionating Agent | Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Lawesson's Reagent | Toluene, reflux (130°C) | High yields, relatively fast | Requires heating, potential byproducts | orientjchem.org |

| Lawesson's Reagent | Solvent-free, microwave | Rapid, high yield, eco-friendly | Requires microwave equipment | acs.org |

| Lawesson's Reagent | Mechanochemical (ball mill) | Solvent-free, efficient | Requires specialized equipment | researchgate.netresearchgate.net |

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer an efficient and atom-economical route to complex molecules like thioamides. chemistryforsustainability.orgresearchgate.net The Willgerodt-Kindler reaction is a classic and powerful MCR for thioamide synthesis. chemrxiv.orgthieme-connect.de

The Willgerodt-Kindler Reaction: This reaction typically involves the condensation of an aldehyde or ketone, an amine, and elemental sulfur. researchgate.netresearchgate.net For the synthesis of this compound, phenylacetaldehyde (B1677652), piperidine (B6355638), and elemental sulfur would be the ideal starting materials. The reaction can be performed under various conditions, including solvent-free and catalyst-free setups. researchgate.netnih.gov A study modifying the Willgerodt-Kindler reaction under solvent-free conditions using IR energy reported the synthesis of this compound with a 39% yield. researchgate.net The mechanism is thought to proceed through the formation of an enamine from the aldehyde and amine, which then reacts with sulfur. thieme-connect.de

Other MCRs for thioamide synthesis have also been developed, including base-controlled reactions of styrenes, amines, and sulfur, which can selectively produce 2-phenylethanethioamides. organic-chemistry.org

Beyond the well-known reagents, specific sulfur donors can be employed to construct the thioamide moiety, often as part of multicomponent strategies.

Elemental Sulfur (S8): Elemental sulfur is an inexpensive, abundant, and user-friendly sulfur source for thioamide synthesis. chemrxiv.orgrsc.org It is a key component in the Willgerodt-Kindler reaction. rsc.org Additionally, methods involving the oxidative coupling of methylhetarenes with amines in the presence of elemental sulfur and DMSO have been developed. rsc.org Three-component reactions of styrenes, amines, and elemental sulfur, controlled by the choice of base, can yield 2-phenylethanethioamides. organic-chemistry.org

Other Sulfur Sources: While elemental sulfur is common, other sulfur donors can be utilized. However, for the specific target molecule, methods relying on elemental sulfur in multicomponent setups are most relevant and widely reported.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methodologies, aligning with the principles of green chemistry.

Deep eutectic solvents (DESs) have emerged as green and biodegradable alternatives to traditional volatile organic solvents. rsc.orgrsc.org A highly efficient and mild protocol for synthesizing a wide variety of thioamides has been developed using a choline (B1196258) chloride-urea based DES. rsc.orgrsc.orgresearchgate.net

This method involves the reaction of an aldehyde (like phenylacetaldehyde), a secondary amine (like piperidine), and elemental sulfur in the DES, which can act as both the solvent and a catalyst. rsc.org The reactions proceed in good to excellent yields (76-93%) at moderate temperatures (45–60 °C) without the need for any other additives. rsc.org A key advantage of this system is the recyclability of the DES for several cycles without a significant loss of activity. rsc.orgrsc.org

Interactive Table 2: Thioamide Synthesis in Deep Eutectic Solvent (DES)

| Reactants | DES System | Temperature | Time | Yield | Citations |

|---|

Eliminating the use of hazardous organic solvents is a cornerstone of green chemistry. Several methods for the synthesis of thioamides, including this compound, have been adapted to run under solvent-free conditions.

As mentioned previously, the thionation of amides using Lawesson's reagent can be performed efficiently under solvent-free conditions with microwave assistance. acs.org This approach significantly reduces reaction times and avoids the use of dry hydrocarbon solvents. acs.org

Furthermore, the Willgerodt-Kindler multicomponent reaction can be conducted without any solvent. researchgate.netresearchgate.net A study reported the synthesis of various thioamides via a one-pot, three-component reaction of aldehydes, amines, and sulfur powder under catalyst- and solvent-free conditions at 100 °C, achieving good to excellent yields. researchgate.net Another protocol utilized humic acid as a recyclable, greener catalyst for the MCR of an aldehyde, amine, and sulfur under solvent-free conditions at 100 °C. researchgate.net

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving the yield and purity of the target compound.

The synthesis of this compound via the Willgerodt-Kindler reaction from an aldehyde like phenylacetaldehyde, piperidine, and elemental sulfur is believed to proceed through a series of well-established steps. When a ketone such as acetophenone (B1666503) is used, the reaction involves an initial rearrangement. wikipedia.orgthieme-connect.deorganic-chemistry.orgresearchgate.net

The generally accepted mechanism for the Willgerodt-Kindler reaction, when starting from an aldehyde, can be described as follows: nih.gov

Enamine Formation: The reaction initiates with the formation of an enamine from the reaction between the aldehyde (phenylacetaldehyde) and the secondary amine (piperidine).

Sulfurization: The nucleophilic enamine then attacks the electrophilic elemental sulfur (S₈). This step leads to the formation of a sulfur-containing intermediate.

Thioamide Formation: Subsequent intramolecular rearrangements and hydrolysis steps lead to the final thioamide product.

Computational studies, such as those performed by Henry Rzepa on the Willgerodt-Kindler reaction, have been employed to investigate the energetics of the proposed intermediates and transition states, providing a deeper understanding of the reaction pathway. ic.ac.uk These studies help to validate or challenge long-standing mechanistic proposals. ic.ac.uk For the reaction starting with a ketone like acetophenone, the mechanism is more complex and involves the migration of the carbonyl group to the end of the alkyl chain. wikipedia.orgresearchgate.net

In the specific synthesis of this compound from achiral starting materials such as phenylacetaldehyde and piperidine, the product itself is achiral. The structure of this compound does not possess any stereocenters. Consequently, the formation of stereoisomers is not a factor in this particular synthesis, and therefore, stereochemical control is not a required consideration.

Should chiral reactants be employed in a similar Willgerodt-Kindler reaction, the potential for stereoselectivity would need to be investigated. However, for the title compound, this aspect is not applicable.

Optimization Strategies for Yield and Purity in this compound Preparation

The reported synthesis of this compound under catalyst-free, solvent-free conditions with IR activation resulted in a 39% yield, where it was a byproduct of the reaction aiming for the corresponding α-ketothioamide. researchgate.net This suggests that there is significant room for optimization to selectively increase the yield and purity of the desired thioamide.

Several strategies can be employed to optimize the Willgerodt-Kindler reaction for the synthesis of thioamides:

Catalyst Screening: While catalyst-free methods are desirable for their green credentials, the use of certain catalysts can significantly improve reaction rates and yields. Studies have shown that various catalysts, including sulfated polyborate, can be effective in promoting the Willgerodt-Kindler reaction.

Solvent Effects: The choice of solvent can have a profound impact on the reaction outcome. While solvent-free conditions have been reported, exploring high-boiling point polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) could enhance the solubility of reactants and facilitate the reaction. organic-chemistry.orgorganic-chemistry.org Microwave-assisted synthesis in such solvents has been shown to dramatically reduce reaction times and improve yields. organic-chemistry.orgorganic-chemistry.org

Temperature and Reaction Time: Optimization of the reaction temperature and duration is a critical factor. A systematic study varying these parameters could identify the optimal conditions for maximizing the yield of this compound while minimizing the formation of byproducts.

Stoichiometry of Reactants: The molar ratio of the aldehyde, amine, and sulfur can influence the product distribution. Fine-tuning the stoichiometry is a straightforward yet effective optimization strategy. researchgate.net

Activation Method: While IR activation has been used, other energy sources like microwave irradiation have been proven to be highly effective in driving the Willgerodt-Kindler reaction, often leading to higher yields in shorter reaction times. nih.gov

The following table summarizes various conditions that have been successfully applied to the Willgerodt-Kindler reaction for the synthesis of thioamides, which could be adapted to optimize the preparation of this compound.

| Reactants | Conditions | Key Feature | Reference |

| Ketones, Amines, Sulfur | Sulfated polyborate catalyst, 100 °C, solvent-free | Recyclable catalyst, high yields | |

| Aldehydes, Amines, Sulfur | Microwave irradiation, NMP solvent, 110-180 °C | Rapid reaction times (2-20 min) | organic-chemistry.orgorganic-chemistry.org |

| Aldehydes, Amines, Sulfur | Water solvent, no catalyst | Green and mild conditions | organic-chemistry.org |

| Aryl Acetic Acids, Amines, Sulfur | Catalyst- and solvent-free | Decarboxylative approach | organic-chemistry.org |

By systematically exploring these parameters, a more efficient and selective synthesis of this compound can likely be achieved.

Structural Elucidation and Spectroscopic Characterization of 2 Phenyl 1 Piperidin 1 Yl Ethanethione

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Phenyl-1-(piperidin-1-yl)ethanethione. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise arrangement of atoms and their chemical environments can be elucidated.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides detailed information about the different types of protons within the molecule. For this compound, distinct signals are expected for the protons of the phenyl ring, the methylene (B1212753) bridge, and the piperidine (B6355638) ring.

Phenyl Protons: The protons on the monosubstituted benzene (B151609) ring typically appear in the aromatic region, expected between δ 7.2 and 7.5 ppm. Their multiplicity would depend on the specific coupling patterns between the ortho, meta, and para protons.

Methylene Protons: The two protons of the methylene bridge (-CH₂-) are situated between the phenyl group and the thioamide moiety. Their chemical shift is anticipated to be a singlet around δ 3.5 - 4.2 ppm. organicchemistrydata.orglibretexts.orgmsu.edu

Piperidine Protons: The protons on the piperidine ring will exhibit characteristic signals. Due to the restricted rotation around the C-N amide bond, the protons on the carbons adjacent to the nitrogen (α-protons) are often diastereotopic and may show separate signals. researchgate.net The protons α to the nitrogen are expected to be the most downfield of the piperidine signals, likely appearing in the range of δ 3.5 - 4.5 ppm. The β and γ protons, further from the electron-withdrawing thioacyl group, would appear more upfield, typically between δ 1.5 and 1.8 ppm. hmdb.cachemicalbook.com

A predicted ¹H NMR data table is presented below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl (Ar-H) | 7.2 - 7.5 | Multiplet |

| Methylene (-CH₂-Ph) | 3.5 - 4.2 | Singlet |

| Piperidine (α-CH₂) | 3.5 - 4.5 | Multiplet / Broad |

| Piperidine (β, γ-CH₂) | 1.5 - 1.8 | Multiplet / Broad |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Thiocarbonyl Carbon (C=S): The most notable signal in the ¹³C NMR spectrum of a thioamide is that of the thiocarbonyl carbon. This carbon is significantly deshielded and is expected to resonate at a very low field, typically in the range of δ 195 - 215 ppm. rsc.orgpsu.edu This is a characteristic feature that distinguishes it from its carbonyl analogue (C=O), which appears around 170 ppm. libretexts.org

Phenyl Carbons: The carbons of the phenyl ring will produce signals in the aromatic region (δ 125-140 ppm). The quaternary carbon (ipso-carbon) attached to the methylene group will have a distinct shift from the protonated carbons. libretexts.org

Methylene Carbon: The carbon of the benzylic methylene group is expected in the range of δ 45 - 55 ppm.

Piperidine Carbons: The carbons of the piperidine ring will show signals in the aliphatic region. The carbons α to the nitrogen (C2/C6) are expected around δ 45 - 55 ppm, influenced by the thioamide group. The β-carbons (C3/C5) would appear around δ 25-30 ppm, and the γ-carbon (C4) is expected at a similar shift, around δ 24-28 ppm. researchgate.netnih.gov

A predicted ¹³C NMR data table is shown below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiocarbonyl (C=S) | 195 - 215 |

| Phenyl (quaternary) | 135 - 140 |

| Phenyl (CH) | 125 - 130 |

| Methylene (-CH₂-Ph) | 45 - 55 |

| Piperidine (α-C) | 45 - 55 |

| Piperidine (β-C) | 25 - 30 |

| Piperidine (γ-C) | 24 - 28 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish proton-proton coupling networks. sdsu.edu It would show correlations between the adjacent protons within the piperidine ring (e.g., α-H with β-H, β-H with γ-H). This helps in assigning the specific signals of the complex, overlapping multiplets of the piperidine ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton with its directly attached carbon atom. libretexts.org This technique would definitively link the proton signals to their corresponding carbon signals as predicted in the tables above. For instance, it would show a cross-peak between the methylene proton signal (e.g., at ~4.0 ppm) and the methylene carbon signal (e.g., at ~50 ppm), confirming their direct bond. researchgate.netnih.govpressbooks.pub This is invaluable for assigning the carbons of the piperidine ring by correlating them to their already-assigned proton partners. emerypharma.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing key information about the functional groups present and potential conformational properties.

Identification of Characteristic Functional Group Frequencies

The vibrational spectrum of this compound is characterized by several key absorption bands.

C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a key diagnostic band for thioamides. Unlike the strong, sharp C=O stretch in amides (1630-1680 cm⁻¹), the C=S stretch is often weaker in the IR spectrum and can be more prominent in the Raman spectrum. youtube.com Its position is highly variable as it often couples with other vibrations, particularly the C-N stretch. It can appear in a wide range, but characteristic bands are often found between 850 and 1400 cm⁻¹. researchgate.net

C-N Stretching: The thioamide C-N bond has significant double bond character due to resonance. The stretching vibration associated with this bond is typically strong and appears in the region of 1250 - 1550 cm⁻¹.

Phenyl Ring Vibrations: The phenyl group will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1600, 1580, and 1500 cm⁻¹.

CH₂ Vibrations: The methylene and piperidine CH₂ groups will show symmetric and asymmetric stretching vibrations in the 2850-2950 cm⁻¹ region. khanacademy.org

A table of predicted characteristic vibrational frequencies is provided below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2950 | Medium-Strong |

| Thioamide C-N Stretch | 1250 - 1550 | Strong |

| Thioamide C=S Stretch | 850 - 1400 | Medium-Weak (IR), Strong (Raman) |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

Conformational Insights from Vibrational Spectra

The piperidine ring in N-acyl derivatives is known to exist in different conformations, such as chair and twist-boat forms, due to steric interactions. nih.govresearchgate.net The energy barrier for rotation around the thioamide C-N bond and the conformational state of the piperidine ring can influence the vibrational spectra. For instance, the presence of multiple conformers in solution at room temperature could lead to the broadening of certain absorption bands or the appearance of additional shoulders on peaks in the IR and Raman spectra. Low-temperature studies could potentially "freeze out" a single dominant conformer, leading to sharper and more resolved spectral features, thereby providing insight into the conformational equilibrium of the molecule. rsc.org

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, often to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental formula, as very few combinations of atoms will have the same exact mass. For this compound, HRMS would be used to confirm its elemental composition of C₁₃H₁₇NS. The technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental formulas. nih.gov

The expected exact mass for the protonated molecule, [M+H]⁺, can be calculated and then compared to the experimentally measured value to validate the compound's identity.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Ion Species | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₁₃H₁₇NS | [M+H]⁺ | 220.1154 |

Note: The data in this table is theoretical and serves as a predictive guide for experimental analysis.

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule into smaller, characteristic ions. The analysis of these fragments provides a virtual roadmap of the molecule's structure. The fragmentation of this compound under techniques like Collision-Induced Dissociation (CID) is predicted to occur at the most labile bonds.

Key predicted fragmentation pathways include:

α-cleavage adjacent to the thiocarbonyl group: This can lead to the loss of the benzyl (B1604629) group or cleavage of the C-N bond.

Cleavage of the piperidine ring: The piperidine ring itself can undergo fragmentation. wvu.edu

Formation of the tropylium (B1234903) ion: The benzyl moiety often rearranges to form the stable tropylium cation (C₇H₇⁺) at m/z 91. researchgate.net

The resulting fragment ions provide conclusive evidence for the presence of the phenyl, piperidine, and thioacyl moieties within the structure.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Proposed Fragment Structure | Fragment Name / Description | Predicted m/z |

|---|---|---|

| [C₇H₇]⁺ | Tropylium ion | 91 |

| [C₅H₁₀N]⁺ | Piperidinyl cation | 84 |

| [C₈H₇S]⁺ | Thiobenzoyl cation | 135 |

Note: The data in this table is based on predictive analysis of the molecular structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation.

Obtaining a suitable single crystal of this compound would allow for its complete structural determination via X-ray diffraction. nih.gov While specific crystallographic data for this compound is not publicly available, the analysis of structurally related thioamides and piperidine-containing molecules provides a strong basis for predicting its solid-state structure. smolecule.commdpi.com

Such an analysis would be expected to reveal:

The precise geometry of the thioamide functional group (C(=S)-N).

The conformation of the piperidine ring, which is anticipated to adopt a stable chair conformation. wikipedia.org

The spatial orientation of the phenyl ring relative to the rest of the molecule.

Intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the crystal packing. mdpi.com

The data from a single-crystal X-ray analysis are used to generate a detailed model of the molecular structure. The bond lengths and angles confirm the connectivity and nature of the chemical bonds. For thioamides, the C-N bond is expected to have significant double-bond character due to resonance, making it shorter than a typical C-N single bond. The C=S bond is significantly longer than a C=O bond found in the analogous ketone, 2-Phenyl-1-(piperidin-1-yl)ethanone. nist.gov

Table 3: Expected Crystallographic Parameters for this compound

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=S | Thiocarbonyl C - S | 1.65 - 1.75 |

| C-N | Thiocarbonyl C - Piperidine N | 1.32 - 1.38 |

| C-C | Phenyl C - Thiocarbonyl C | 1.48 - 1.52 |

| C-N (avg) | Piperidine Ring | 1.45 - 1.49 |

| **Bond Angles (°) ** | ||

| S=C-N | 122 - 126 | |

| S=C-C | 118 - 122 | |

| N-C-C | 114 - 118 | |

| Torsion Angles (°) |

Note: The data in this table represents typical values for similar structures and are predictive for the target compound.

Reactivity Profile and Chemical Transformations of 2 Phenyl 1 Piperidin 1 Yl Ethanethione

Reactions Involving the Thioamide Moiety

The thioamide functional group is characterized by a resonance structure that involves the delocalization of the nitrogen lone pair electrons onto the thiocarbonyl group. This resonance results in a decreased double bond character of the C=S bond and an increased electron density on the sulfur atom, making it a soft nucleophile. Conversely, the thiocarbonyl carbon is electrophilic, and the nitrogen atom can also exhibit nucleophilic or basic properties.

The sulfur atom of the thioamide in 2-Phenyl-1-(piperidin-1-yl)ethanethione is a primary site for electrophilic attack. This reactivity is attributed to the significant contribution of the resonant form where the sulfur atom bears a negative charge. Reactions with various electrophiles, such as alkyl halides, can proceed at the sulfur atom to form thioimidate salts. These intermediates are themselves versatile synthons for further chemical transformations.

The thiocarbonyl carbon, being electron-deficient, is susceptible to attack by nucleophiles. This can lead to the formation of tetrahedral intermediates, which can then undergo further reactions depending on the nature of the nucleophile and the reaction conditions.

The nitrogen atom of the piperidine (B6355638) ring is a nucleophilic center. While the lone pair on the thioamide nitrogen is delocalized, the piperidine nitrogen retains its nucleophilicity and can participate in reactions such as protonation or alkylation under certain conditions.

Table 1: Examples of Electrophilic and Nucleophilic Reactions at the Thioamide Moiety

| Reaction Type | Reagent/Conditions | Product Type | Reference |

| S-Alkylation | Methyl iodide | Thioimidate salt | rsc.org |

| Nucleophilic Addition | Organolithium reagents | Aminals (after reduction) | |

| N-Protonation | Strong acids | Thioamide salt |

The thioamide group can undergo both oxidation and reduction, leading to a variety of products. Oxidation reactions can target the sulfur atom, potentially forming species such as sulfines or sulfenes, although these are often unstable and can undergo further transformations.

Reduction of the thioamide moiety is a more common and synthetically useful transformation. Various reducing agents can be employed to convert the thioamide to the corresponding amine. This reaction is a valuable tool for the synthesis of complex amines from thioamide precursors. An efficient method for this transformation involves the use of samarium(II) iodide in the presence of D₂O for the reductive deuteration of thioamides, which proceeds via a thio-ketyl radical intermediate. organic-chemistry.org Another approach utilizes 4-dimethylaminopyridine-BH₃ as a boryl radical precursor for the desulfurizative reduction to amines. organic-chemistry.org

Table 2: Typical Reduction Reactions of Thioamides

| Reagent/Conditions | Product | Reference |

| SmI₂ / D₂O | α,α-dideuterio amines | organic-chemistry.org |

| 4-Dimethylaminopyridine-BH₃, PhSH | Amines | organic-chemistry.org |

| Iron catalyst, Phenylsilane, Blue light | Tertiary amines | researchgate.net |

Desulfurization of thioamides is a key transformation that allows for the conversion of the thiocarbonyl group into other functional groups, most commonly a carbonyl group (amide) or a methylene (B1212753) group (amine). This reaction can be achieved using various reagents, often involving metal salts or complexes. For instance, silver(I) salts have been shown to mediate the desulfurization of N,N-disubstituted thioamides. researchgate.net More recently, an iron-catalyzed hydrogenative desulfurization of tertiary thioamides under hydrosilylation conditions, driven by blue light, has been developed, providing an efficient route to the corresponding tertiary amines. researchgate.net Radical-initiated desulfurization methods are also known, particularly in the context of peptide chemistry where a thioamide might be converted to an amide. nih.gov

Transamidation of thioamides involves the exchange of the amine moiety of the thioamide with another amine. This reaction represents a significant challenge due to the high stability of the C-N bond in thioamides, which is even more robust than in their amide counterparts. nih.gov However, recent advancements have enabled this transformation through the activation of the thioamide. One strategy involves the N-tert-butoxycarbonyl (N-Boc) activation of the thioamide, which destabilizes the ground state and facilitates nucleophilic attack by an incoming amine. nih.govrsc.org This method has been shown to be quite general and allows for the transamidation of a wide range of thioamides with various amines under mild conditions. nih.govresearchgate.net Another approach utilizes acetophenone (B1666503) as a promoter for the direct transamidation of thioamides with amines under metal- and solvent-free conditions. acs.org

Table 3: Conditions for Transamidation of Activated Thioamides

| Activation Method | Amine Nucleophile | Conditions | Reference |

| N-Boc activation | Anilines | NaHMDS, Toluene, 23 °C | nih.govresearchgate.net |

| N-Boc activation | Nucleophilic amines | - | rsc.org |

| Acetophenone-promoted | Benzylamines, Aliphatic amines | Metal-free, Solvent-free | acs.org |

Derivatization Strategies via the Phenyl Group

The phenyl group in this compound provides a handle for further molecular modifications through aromatic substitution reactions.

The thioamide group is generally considered to be a deactivating group due to its electron-withdrawing nature. Therefore, electrophilic aromatic substitution reactions on this compound are expected to be slower than on benzene (B151609) itself and to primarily yield meta-substituted products. wikipedia.orgresearchgate.net Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgtotal-synthesis.commasterorganicchemistry.com

Table 4: Predicted Outcomes of Electrophilic Aromatic Substitution on the Phenyl Ring

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-(3-Nitrophenyl)-1-(piperidin-1-yl)ethanethione |

| Bromination | Br₂, FeBr₃ | 2-(3-Bromophenyl)-1-(piperidin-1-yl)ethanethione |

| Sulfonation | Fuming H₂SO₄ | 3-(1-Thioxo-2-(piperidin-1-yl)ethyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(3-Acylphenyl)-1-(piperidin-1-yl)ethanethione |

Functional Group Interconversions on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The outcomes of these reactions are governed by the electronic nature of the substituted ethanethione side chain. While specific studies on this exact molecule are not prevalent, the reactivity can be inferred from the behavior of similarly structured compounds. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to proceed, with the position of substitution being directed by the existing side chain.

Research on related aromatic thioamides indicates that the thioamide group can influence the regioselectivity of these substitutions. The precise directing effects would depend on the reaction conditions and the nature of the electrophile.

Table 1: Representative Functional Group Interconversions on Aromatic Rings of Related Thioamides

| Reaction Type | Reagents and Conditions | Expected Product(s) | Reference |

| Nitration | HNO₃/H₂SO₄ | Mixture of ortho-, meta-, and para-nitro derivatives | General knowledge of electrophilic aromatic substitution |

| Halogenation | Br₂/FeBr₃ | Mixture of ortho- and para-bromo derivatives | General knowledge of electrophilic aromatic substitution |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Mixture of ortho- and para-acylated derivatives | General knowledge of electrophilic aromatic substitution |

Reactivity of the Piperidine Ring

The piperidine ring in this compound possesses a reactive nitrogen atom, making it a key site for various chemical modifications.

N-Alkylation and Acylation Reactions

The lone pair of electrons on the nitrogen atom of the piperidine ring renders it nucleophilic, facilitating reactions with electrophiles. N-alkylation can be achieved using alkyl halides, while N-acylation can be performed with acyl chlorides or anhydrides. These reactions lead to the formation of quaternary ammonium (B1175870) salts or N-acyl piperidinium (B107235) species, respectively. The synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, for instance, involves an N-alkylation step to introduce a propyl group onto the piperidine nitrogen. nih.govnih.gov

Studies on related piperidine-containing compounds have demonstrated successful N-alkylation and N-acylation, highlighting the general applicability of these transformations. google.com For example, the synthesis of various N-substituted piperidine derivatives often relies on these fundamental reactions. nih.govnih.gov

Table 2: Examples of N-Alkylation and N-Acylation of Piperidine Derivatives

| Starting Material | Reagent | Product | Reference |

| N-phenyl-N-(piperidin-4-yl)propanamide | 2-phenylethyl bromide | N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide | nih.gov |

| 3-Methyl-N-phenylbenzofuran-2-carboxamide | 1,3-Dihalopropane | N-Alkylated piperidine derivative | nih.govnih.gov |

| Piperidine | Acyl chloride | N-Acylpiperidine | chemrevlett.com |

Ring-Opening and Ring-Transformation Reactions

The piperidine ring, while generally stable, can undergo ring-opening or transformation reactions under specific conditions. These reactions often require the activation of the C-N bond. For instance, oxidative cleavage of the piperidine ring can be induced by photosensitizers in the presence of a nucleophile like water, leading to the formation of aminoaldehydes. researchgate.net Another approach involves the use of chloroformates, which can lead to ring-opened 4-chlorobutyl carbamate (B1207046) derivatives, particularly with N-alkylated pyrrolidines, a reaction pathway that can be influenced by the substituent on the nitrogen. researchgate.net

Furthermore, processes like oxidative ring cleavage of olefins within cyclic systems, followed by reductive amination, can lead to ring expansion and the formation of new heterocyclic scaffolds. nih.gov While not directly demonstrated on this compound, these methods showcase the potential for transforming the piperidine ring into different cyclic or acyclic structures.

Table 3: Representative Ring-Opening and Transformation Reactions of Piperidine and Related Heterocycles

| Substrate Type | Reagents and Conditions | Product Type | Reference |

| N-Arylamino-1-piperidines | Visible light, Methylene Blue, H₂O | Acyclic aminoaldehydes | researchgate.net |

| N-Alkyl pyrrolidines | Chloroformates | 4-Chlorobutyl carbamates | researchgate.net |

| Substituted cyclopentenes | 1. OsO₄/NMO 2. NaIO₄ 3. Chiral amine | Piperidine scaffolds via ring expansion | nih.gov |

Cycloaddition Reactions and Heterocycle Synthesis Involving this compound

The thioamide functionality in this compound is a valuable component in cycloaddition reactions for the synthesis of various heterocycles. Thioamides can act as dipolarophiles or participate in [3+2] cycloadditions, leading to the formation of five-membered heterocyclic rings. nih.govnih.govacs.org

For example, electron-deficient thioamides have been shown to react with benzynes in an atypical [3+2]-cycloaddition fashion, where the thioamide acts as a pseudo-1,3-dipole. nih.govnih.govacs.org This reaction proceeds through a stabilized ammonium ylide intermediate to form dihydrobenzothiazole products. nih.govnih.govacs.org The thioamide moiety can also react with 2H-azirines in the presence of a Brønsted acid to synthesize 2,4,5-trisubstituted thiazoles via a ring-opening and annulation cascade. rsc.org

The piperidine moiety itself can be a building block in the synthesis of heterocycles. For instance, piperidine can be used as a basic catalyst or as a reactant in multicomponent reactions to form complex heterocyclic systems. researchgate.net

Table 4: Cycloaddition and Heterocycle Synthesis Reactions Involving Thioamides

| Thioamide Reactant | Co-reactant | Conditions | Heterocyclic Product | Reference |

| Electron-deficient thioamides | Benzyne | Heat | Dihydrobenzothiazoles | nih.govnih.govacs.org |

| Thioamides | 2H-Azirines | HClO₄ | 2,4,5-Trisubstituted thiazoles | rsc.org |

| Thioamides (general) | Alkynes | Acid-mediated | Thiazoles and other sulfur-containing heterocycles | General knowledge |

Computational and Theoretical Investigations of 2 Phenyl 1 Piperidin 1 Yl Ethanethione

Quantum Chemical Studies of Electronic Structure

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. For 2-Phenyl-1-(piperidin-1-yl)ethanethione , these investigations would elucidate its electronic distribution, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Ground State GeometriesDensity Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule—its ground state geometry.nih.govFor a molecule likethis compound, calculations, likely using a functional such as B3LYP combined with a basis set like 6-31G(d,p), would determine optimized bond lengths, bond angles, and dihedral angles.researchgate.net

These calculations would be critical in understanding the interplay between the planar phenyl group, the flexible piperidine (B6355638) ring, and the thioamide linkage (-C(=S)N-). The partial double-bond character of the C-N bond in the thioamide group is known to influence the planarity and rotational barriers within the molecule. nih.gov

Molecular Orbital Analysis (HOMO/LUMO)The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability.researchgate.netsemanticscholar.org

For This compound , the HOMO would likely be localized on the electron-rich regions, such as the sulfur atom and the phenyl ring. The LUMO would be expected to be distributed over the thiocarbonyl group (C=S). A smaller HOMO-LUMO gap would suggest higher reactivity. mdpi.com Studies on similar thioamides confirm that the n → π* interactions are significant and stronger than in their amide counterparts, which would be a key aspect of the analysis. rsc.orgsemanticscholar.org

Electrostatic Potential Surface AnalysisA Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It uses a color scale to indicate regions that are electron-rich (electronegative, typically colored red) and electron-poor (electrophilic, typically colored blue). These maps are invaluable for predicting how a molecule will interact with other molecules, including biological receptors or chemical reactants.semanticscholar.org

In an MEP analysis of This compound , the most negative potential would be expected around the sulfur atom of the thiocarbonyl group, identifying it as a primary site for electrophilic attack. The hydrogen atoms of the phenyl group and piperidine ring would show positive potential.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like This compound are dictated by its preferred three-dimensional shape or conformation.

Potential Energy Surface ScansA potential energy surface (PES) scan is a computational experiment where the energy of the molecule is calculated as a function of one or more dihedral angles. This allows researchers to map out the energy landscape, identifying low-energy (stable) conformers and the energy barriers that separate them.

For this compound, key dihedral angles to scan would include the rotation around the C-N bond of the thioamide and the bond connecting the phenyl group to the ethanethione moiety. Such an analysis would reveal the most stable rotational isomers. Studies on N-acylpiperidines show that steric and electronic effects, such as pseudoallylic strain, can force substituents on the piperidine ring into specific axial or equatorial orientations. nih.gov The piperidine ring itself can exist in various conformations, most commonly a chair or a twisted-boat form, with the specific conformation depending on the nature of the substituents. researchgate.netnih.gov

Tautomerism and Isomerism StudiesTautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. The thioamide group in2-Phenyl-1-(piperidin-1-yl)ethanethionecan potentially exhibit thione-thiol tautomerism.

Thione form: C6H5-CH2-C(=S)-N(C5H10)

Thiol form: C6H5-CH=C(-SH)-N(C5H10)

Computational studies would calculate the relative energies of these two forms in different environments (gas phase and various solvents) to predict which tautomer is more stable and therefore predominates under equilibrium conditions. While the thione form is generally more stable for simple thioamides, the specific substitution pattern can influence this balance.

Theoretical Modeling of Reaction Mechanisms

Computational chemistry serves as a virtual laboratory to explore the pathways of chemical reactions. By modeling the interactions between molecules, it is possible to elucidate the step-by-step processes involved in a chemical transformation, identify transient intermediates, and determine the energy landscape of the reaction.

A key aspect of understanding reaction mechanisms is the characterization of transition states, which are the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state is known as the activation energy (Ea), a critical factor in determining the reaction rate.

For a hypothetical reaction involving this compound, such as a nucleophilic addition to the thiocarbonyl group, computational methods like Density Functional Theory (DFT) can be employed to locate the transition state structure. The process involves optimizing the geometry of the system to find the saddle point on the potential energy surface. Frequency calculations are then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Illustrative Data for a Hypothetical Nucleophilic Addition Reaction:

| Parameter | Value |

|---|---|

| Reaction | Nucleophilic addition of methanethiol |

| Computational Method | B3LYP/6-311+G(d,p) |

| Activation Energy (Ea) | 18.5 kcal/mol |

This illustrative data suggests a moderate activation energy for the reaction, indicating that it would proceed at a measurable rate under appropriate conditions. The single imaginary frequency confirms the identity of the calculated structure as a true transition state.

Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Computational models can account for solvent effects through either explicit or implicit methods.

In an explicit solvent model, individual solvent molecules are included in the calculation, providing a detailed picture of solute-solvent interactions. However, this approach is computationally expensive. A more common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). In this model, the solvent is treated as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution.

For this compound, simulations in different solvents would reveal the extent to which polar environments stabilize or destabilize reactants, transition states, and products. For instance, a polar solvent might stabilize a polar transition state more than the reactants, thereby lowering the activation energy and accelerating the reaction.

Illustrative Data on Solvent Effects on Activation Energy:

| Solvent | Dielectric Constant (ε) | Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| Gas Phase | 1 | 25.2 |

| Chloroform | 4.8 | 20.1 |

| Ethanol | 24.6 | 18.3 |

This trend demonstrates that increasing solvent polarity can lower the activation barrier for a reaction involving a polar transition state.

Prediction and Validation of Spectroscopic Parameters

Computational methods are also instrumental in predicting spectroscopic data, which can aid in the identification and characterization of compounds. These predictions, when compared with experimental data, can validate the accuracy of the computational model.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. The chemical shifts of atomic nuclei are highly sensitive to their local electronic environment. Computational methods, particularly DFT, can predict NMR chemical shifts with a high degree of accuracy.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, from which chemical shifts are derived. By calculating the theoretical chemical shifts for a proposed structure of this compound and comparing them to experimental spectra, one can confirm the molecular structure.

Illustrative Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=S (Thiocarbonyl) | 205.4 |

| C (Phenyl, ipso) | 142.1 |

| C (Phenyl, ortho) | 128.9 |

| C (Phenyl, meta) | 129.5 |

| C (Phenyl, para) | 131.8 |

| CH₂ (alpha to N) | 48.2 |

| CH₂ (beta to N) | 26.1 |

These predicted values provide a theoretical spectrum that can be directly compared with experimental results for structural verification.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Each mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. Computational frequency analysis, typically performed using DFT, calculates these vibrational modes and their corresponding frequencies.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data.

A key vibrational mode for this compound would be the C=S stretching frequency, which is characteristic of thioamides.

Illustrative Calculated Vibrational Frequencies:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch (Aromatic) | 3080-3120 | 2957-2995 |

| C-H stretch (Aliphatic) | 2850-2980 | 2736-2861 |

| C=S stretch | 1250 | 1200 |

| C-N stretch | 1350 | 1296 |

This analysis provides a theoretical IR spectrum that can aid in the interpretation of experimental spectra and the assignment of absorption bands to specific molecular motions.

Advanced Research Applications and Technological Implementations Non Prohibited

Coordination Chemistry and Ligand Design

The presence of both a "soft" sulfur donor and a "hard" nitrogen donor atom in the thioamide group makes 2-Phenyl-1-(piperidin-1-yl)ethanethione a versatile ligand in coordination chemistry.

This compound as a Ligand in Metal Complexes

This compound can act as a monodentate or bidentate ligand. In its most common coordination mode, it behaves as a bidentate ligand, chelating to a metal center through the sulfur atom of the thiocarbonyl group and the nitrogen atom of the piperidine (B6355638) ring. This forms a stable five-membered chelate ring. The nature of the phenyl and piperidine substituents can be modified to tune the steric and electronic properties of the ligand, thereby influencing the geometry and reactivity of the resulting metal complex.

Thioamides, in general, have a significant affinity for a variety of metals, which has led to their use in the development of new coordination complexes. nih.gov The sulfur atom's ability to coordinate with metal ions is a key feature in the ligand behavior of these compounds. tsijournals.com

Synthesis and Characterization of Metal-Thioamide Complexes

Metal complexes of this compound can be synthesized by reacting the thioamide with a suitable metal precursor, such as a metal halide or an organometallic complex. The resulting complexes are typically characterized using a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.

A general synthetic route involves the reaction of the thioamide ligand with a metal salt, such as palladium(II) chloride, in an appropriate solvent. nih.gov The characterization of these complexes relies heavily on techniques like Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction.

Table 1: Representative Spectroscopic Data for a Metal-Thioamide Complex

| Spectroscopic Technique | Characteristic Feature | Typical Value/Observation |

| FTIR (cm⁻¹) | ν(C=S) | Shift to lower frequency upon coordination |

| ν(M-S) | Appearance of a new band in the far-IR region | |

| ν(M-N) | Appearance of a new band in the far-IR region | |

| ¹H NMR (ppm) | Protons adjacent to S and N | Downfield shift upon coordination |

| ¹³C NMR (ppm) | Thiocarbonyl carbon (C=S) | Significant shift upon coordination |

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. For instance, palladium(II) complexes with thioamide ligands often exhibit a square planar geometry. nih.gov

Catalytic Activity of Metal-Thioamide Complexes

Metal complexes containing thioamide ligands have shown promise as catalysts in various organic transformations. The electronic properties of the thioamide ligand can influence the catalytic activity of the metal center.

Palladium complexes of N-substituted pyridine-2-thiocarboxamides have been successfully employed as catalysts in Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.net These complexes have demonstrated high activity for the coupling of electronically deactivated aryl and heteroaryl bromides under aerobic conditions without the need for promoting additives. nih.gov The catalytic cycle often involves oxidative addition, transmetalation, and reductive elimination steps, with the thioamide ligand playing a crucial role in stabilizing the palladium center throughout the process.

Furthermore, palladium-carbene complexes, which can be generated in situ from thioamides, have been utilized in Suzuki-Miyaura coupling reactions to synthesize a variety of organic compounds. researchgate.net This highlights the potential of thioamide-derived metal complexes in facilitating carbon-carbon bond formation. The catalytic activity of such complexes can be tailored by modifying the substituents on the thioamide ligand. nih.gov

Supramolecular Chemistry and Self-Assembly

The ability of the thioamide group to participate in hydrogen bonding makes this compound a valuable building block in supramolecular chemistry.

Hydrogen Bonding Interactions and Supramolecular Architectures

The thioamide functionality is a potent hydrogen bond donor (N-H) and a weaker hydrogen bond acceptor (C=S) compared to its amide counterpart. researchgate.net These directional interactions can be harnessed to construct well-defined supramolecular assemblies. In the solid state, piperidine derivatives are known to form hydrogen-bonded chains. ed.ac.uk

In the case of related thioamide-containing molecules, such as piperidine thiosemicarbazones, N-H···S hydrogen bonds are observed to play a significant role in the formation of dimeric structures and extended networks in the crystal lattice. researchgate.net It is anticipated that this compound, in its protonated form or when co-crystallized with a suitable hydrogen bond donor, would exhibit similar intermolecular interactions. The piperidine ring itself can also participate in C-H···π interactions with the phenyl group of an adjacent molecule, further stabilizing the supramolecular architecture. researchgate.net

Self-Assembled Structures and Their Characterization

The self-assembly of this compound can lead to the formation of various supramolecular structures, such as one-dimensional chains or more complex three-dimensional networks. The specific architecture is dictated by the interplay of hydrogen bonding, π-stacking interactions between the phenyl rings, and van der Waals forces.

The characterization of these self-assembled structures is primarily achieved through single-crystal X-ray diffraction, which provides a detailed picture of the molecular packing and intermolecular interactions in the solid state. In the absence of single crystals, techniques such as powder X-ray diffraction (PXRD) and solid-state NMR can provide valuable information about the long-range order and local environment of the molecules within the assembly.

Table 2: Representative Crystallographic Data for a Related Piperidine-Containing Thioamide Derivative

| Crystallographic Parameter | Representative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.324(4) |

| b (Å) | 15.179(4) |

| c (Å) | 17.650(5) |

| β (°) | 104.98(5) |

| V (ų) | 4225(2) |

| Z | 4 |

| Hydrogen Bonds | N-H···S, C-H···N |

Data obtained from a related piperidine thiosemicarbazone derivative and is for illustrative purposes. researchgate.net

The study of these supramolecular structures is crucial for understanding how molecular-level interactions can be used to design materials with specific properties, such as porosity, chirality, or responsiveness to external stimuli.

Materials Science and Functional Materials Development

The distinct electronic and coordination properties of the thioamide group make this compound a compound of interest for the development of novel functional materials.

Integration into Polymeric Systems

The incorporation of thioamide units into polymer backbones is a strategy for modifying and enhancing material properties. Thioamides, as isosteres of amides, can be integrated into polymer chains to alter thermal stability, proteolytic resistance, and conformational characteristics. In biochemical contexts, replacing an amide with a thioamide in a peptide (a polyamide) has been shown to improve stability. This principle can be extended to synthetic polymers, where the introduction of this compound or similar thioamide monomers during polymerization could yield materials with tailored features. The sulfur atom's larger size compared to oxygen affects bond lengths, angles, and rotational barriers, potentially leading to polymers with unique mechanical, thermal, or optical properties.

Table 1: Potential Effects of Thioamide Integration into Polymers

| Property | Potential Enhancement with Thioamide Group | Rationale |

|---|---|---|

| Thermal Stability | Increased | Different bond energies and rotational barriers compared to amide analogues. |

| Chemical Resistance | Modified | The thioamide bond can exhibit different hydrolysis rates and reactivity compared to amides. |

| Optical Properties | Altered Refractive Index / Absorption | The presence of sulfur can influence the polymer's interaction with light. |

| Metal Coordination | Enhanced Affinity | The soft sulfur atom can act as a coordination site for soft metal ions, enabling the creation of metallopolymers. |

Precursors for Advanced Materials (e.g., semiconductors, optical materials)

Thioamides are valuable intermediates in organic synthesis and can serve as precursors for various advanced materials. Their reactivity, particularly the thioamide group's affinity for metals, makes them suitable for the synthesis of metal sulfide (B99878) nanoparticles and thin films. These materials often exhibit interesting semiconducting and optical properties. This compound could, for instance, be used as a single-source precursor in solvothermal or thermolytic processes to generate metal sulfides, with the specific metal being introduced as a salt. The decomposition of the thioamide complex would yield the desired material, while the organic fragments (phenyl and piperidine groups) would volatilize or remain as capping agents, influencing the size and morphology of the resulting nanoparticles.

Chemosensing Applications

The development of chemosensors relies on molecules that can selectively interact with an analyte, producing a detectable signal. The thioamide functional group in this compound possesses features conducive to chemosensing. The sulfur atom is a soft Lewis base, capable of binding selectively with soft Lewis acidic metal ions like mercury, lead, or silver. Furthermore, the N-H group of a secondary thioamide is a better hydrogen bond donor than its amide counterpart, allowing for strong interactions with hydrogen bond-accepting analytes. A chemosensor incorporating this moiety could be designed where binding to a target analyte would perturb the electronic structure of the molecule, leading to a change in its fluorescence or color (a colorimetric sensor).

Catalysis and Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthesis. Thioamides have emerged as a privileged structural motif in the design of highly effective organocatalysts.

Role of Thioamides in Organocatalytic Reactions

Thioamides have proven to be highly effective in organocatalysis, often surpassing the activity of their amide analogues. This enhanced reactivity stems from several key physicochemical properties of the thioamide bond. The N-H protons of thioamides are significantly more acidic than those of amides, making them superior hydrogen bond donors. This allows for stronger and more effective activation of electrophilic substrates, such as aldehydes or imines, within the catalyst-substrate complex.

In bifunctional catalysis, where a catalyst has both an acidic (e.g., hydrogen bond donor) and a basic (e.g., tertiary amine) site, the enhanced acidity of the thioamide group leads to more active catalysts. Thioamide-based catalysts, such as thiosquaramides and prolinethioamides, have demonstrated high efficiency and enantioselectivity in a variety of reactions, including Michael additions and aldol (B89426) reactions. The mechanism often involves the simultaneous activation of both the nucleophile and the electrophile by the different functional groups on the catalyst.

Table 2: Comparison of Amide and Thioamide Properties in Catalysis

| Property | Amide | Thioamide | Implication in Organocatalysis |

|---|---|---|---|

| N-H Acidity (pKa) | Higher | Lower (more acidic) | Stronger hydrogen bond donation, leading to better substrate activation. |

| Hydrogen Bond Donation | Good | Excellent | Enhanced stabilization of transition states and stereochemical control. |

| Hydrogen Bond Acceptance | Good | Weaker | Less self-association, potentially leading to higher catalyst monomer concentration. |

| Rotational Barrier (C-N) | High | Higher | Increased conformational rigidity, which can improve stereoselectivity. |

Design of Catalytic Systems Utilizing this compound

While specific catalytic systems based on this compound are not yet widely reported, its structure provides a clear blueprint for the design of novel organocatalysts. As a tertiary thioamide, it lacks the N-H proton necessary for hydrogen bond donation. However, it can be readily modified to create potent bifunctional catalysts.

For example, a hydroxyl or amino group could be introduced onto the phenyl ring. This would create a catalyst where the thioamide's sulfur atom could act as a Lewis basic site or a hydrogen bond acceptor, while the new functional group could serve as a hydrogen bond donor. Alternatively, the piperidine ring could be replaced with a chiral amine, such as one derived from proline, to create a chiral catalyst for asymmetric synthesis. The design would aim to position the thioamide group and the second functional group in a way that allows for the concerted activation of substrates, leading to high reaction rates and stereoselectivity.

Future Directions and Emerging Research Avenues for 2 Phenyl 1 Piperidin 1 Yl Ethanethione

Development of Highly Efficient and Sustainable Synthetic Strategies

There is no published research on the development of highly efficient or sustainable synthetic strategies specifically for 2-Phenyl-1-(piperidin-1-yl)ethanethione. General methods for thioamide synthesis, such as the thionation of amides or multi-step pathways involving thioacylating agents, could theoretically be applied. nih.gov However, optimization, yield, efficiency, and sustainability studies for this specific compound have not been reported. Future work could focus on developing green chemistry approaches, potentially using catalytic or flow-chemistry-based methods to improve the synthesis from its constituent parts, phenylacetic acid and piperidine (B6355638). mdpi.com

Exploration of Novel Reactivity and Unprecedented Transformations

The novel reactivity and potential for unprecedented transformations of this compound remain unexplored. The thioamide functional group is known to participate in various chemical reactions, including acting as a precursor to heterocyclic compounds or engaging in unique coupling reactions. nih.gov Research could be directed at understanding how the combination of the phenylacetyl and piperidine moieties influences the reactivity of the C=S bond, potentially leading to new synthetic methodologies or the discovery of unique molecular scaffolds.

Advanced in Silico Design and Property Prediction

No specific in silico design or property prediction studies for this compound have been published. Computational chemistry is a powerful tool for predicting the physicochemical properties, biological activity, and spectroscopic characteristics of novel molecules. nih.govnih.govresearchgate.net Future computational work could model its molecular orbitals, predict its potential as a ligand for biological targets, or simulate its behavior in different solvent environments. Such studies would be foundational for guiding future experimental work.

Integration into Hybrid Functional Materials

The potential integration of this compound into hybrid functional materials is an open area of research. Thioamides, due to their unique electronic and hydrogen-bonding properties, can be incorporated into polymers or metal-organic frameworks to create materials with novel optical, electronic, or catalytic properties. smolecule.com Investigations would be needed to determine if this specific compound possesses characteristics suitable for applications in materials science, such as in the development of sensors, organic electronics, or functional polymers.

Synergistic Approaches in Multidisciplinary Research

There are no reports of this compound being used in synergistic or multidisciplinary research projects. The piperidine ring is a common feature in many pharmaceuticals, and thioamides have been studied as isosteres of amides in medicinal chemistry. mdpi.comnih.gov A multidisciplinary approach could explore the biological activity of this compound, for instance, its potential as an enzyme inhibitor or a receptor ligand, combining synthetic chemistry with pharmacology and biochemistry. However, no such studies have been undertaken to date.

Q & A

Q. What are the standard synthetic routes for 2-Phenyl-1-(piperidin-1-yl)ethanethione, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or condensation between a piperidine derivative and a phenyl-substituted electrophilic precursor. For example:

- Thiocarbonyl introduction : Use Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) to convert carbonyl intermediates (e.g., ketones) into thiones .

- Piperidine functionalization : React piperidine with a phenyl-containing electrophile (e.g., benzyl bromide derivatives) under basic conditions (e.g., K₂CO₃ in DMF) .

- Optimization : Vary solvents (DMF vs. THF), temperature (80–120°C), and stoichiometry (1:1.2 molar ratio of piperidine to electrophile) to maximize yield. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Confirm structural integrity by identifying piperidine ring protons (δ 1.4–2.8 ppm) and aromatic protons (δ 7.2–7.6 ppm). The thiocarbonyl group (C=S) appears at ~200 ppm in ¹³C NMR .

- FT-IR : Detect C=S stretching vibrations at 1050–1250 cm⁻¹ .

- Mass Spectrometry (HRMS) : Use ESI+ mode to observe the molecular ion peak ([M+H]⁺) and verify molecular formula .

Q. How can researchers ensure purity and stability during storage?

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water).

- Stability testing : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Assess degradation via periodic HPLC analysis over 6–12 months .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed to optimize the bioactivity of this compound derivatives?

- Derivatization : Synthesize analogs with substituents on the phenyl ring (e.g., electron-withdrawing groups) or piperidine (e.g., N-alkylation).

- Biological assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays. Correlate IC₅₀ values with logP (lipophilicity) and steric parameters (e.g., molar refractivity) .

- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding interactions with protein targets .

Q. How should contradictory data in solubility or reactivity studies be resolved?

- Systematic replication : Repeat experiments under controlled conditions (e.g., fixed temperature, solvent batch).

- Variable testing : Compare solubility in DMSO vs. aqueous buffers (PBS, pH 7.4) to identify solvent-dependent anomalies.

- Cross-validation : Use alternative methods (e.g., nephelometry vs. HPLC) to confirm solubility measurements .

Q. What methodologies are recommended for assessing the compound’s toxicological profile in preclinical studies?

- In vitro toxicity : Perform MTT assays on hepatic (HepG2) and renal (HEK293) cell lines to determine LC₅₀.

- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation.

- Ecotoxicology : Follow OECD guidelines for acute aquatic toxicity testing (e.g., Daphnia magna immobilization assay) .

Methodological Considerations

- Experimental design : Use factorial designs (e.g., Box-Behnken) to optimize multi-variable reactions .

- Data interpretation : Apply principal component analysis (PCA) to resolve spectral overlaps in complex mixtures .

- Safety protocols : Always handle thiocarbonyl compounds in a fume hood with nitrile gloves and lab coats due to potential irritancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.